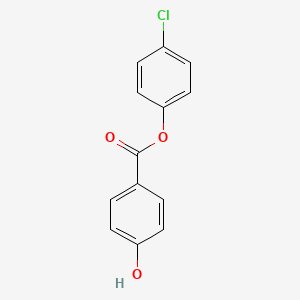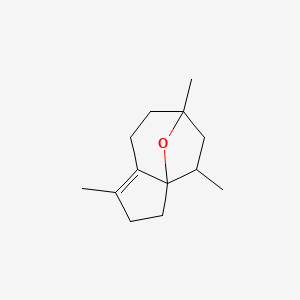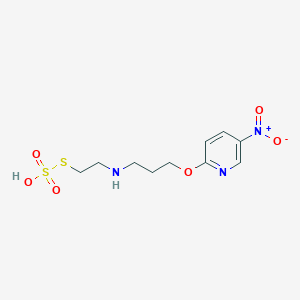
S-2-((3-(5-Nitro-2-pyridyloxy)propyl)amino)ethyl hydrogen thiosulfate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
S-2-((3-(5-Nitro-2-pyridyloxy)propyl)amino)ethyl hydrogen thiosulfate is a complex organic compound that features a nitro group, a pyridine ring, and a thiosulfate group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of S-2-((3-(5-Nitro-2-pyridyloxy)propyl)amino)ethyl hydrogen thiosulfate typically involves multiple steps. One common method starts with the nitration of 2-pyridinol to introduce the nitro group. This is followed by the reaction with 3-chloropropylamine to form the intermediate compound. Finally, the intermediate is reacted with sodium thiosulfate under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
化学反応の分析
Types of Reactions
S-2-((3-(5-Nitro-2-pyridyloxy)propyl)amino)ethyl hydrogen thiosulfate can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The thiosulfate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles such as halides or amines under basic conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted thiosulfate compounds.
科学的研究の応用
S-2-((3-(5-Nitro-2-pyridyloxy)propyl)amino)ethyl hydrogen thiosulfate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and as a component in various chemical processes.
作用機序
The mechanism of action of S-2-((3-(5-Nitro-2-pyridyloxy)propyl)amino)ethyl hydrogen thiosulfate involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The thiosulfate group may also play a role in modulating the compound’s activity by participating in redox reactions.
類似化合物との比較
Similar Compounds
- S-2-((3-(5-Nitro-2-pyridyloxy)propyl)amino)ethyl hydrogen sulfate
- S-2-((3-(5-Nitro-2-pyridyloxy)propyl)amino)ethyl hydrogen sulfite
Uniqueness
S-2-((3-(5-Nitro-2-pyridyloxy)propyl)amino)ethyl hydrogen thiosulfate is unique due to the presence of the thiosulfate group, which imparts distinct chemical and biological properties compared to its sulfate and sulfite analogs. This uniqueness makes it a valuable compound for specific applications where thiosulfate functionality is desired.
特性
CAS番号 |
41286-98-0 |
|---|---|
分子式 |
C10H15N3O6S2 |
分子量 |
337.4 g/mol |
IUPAC名 |
5-nitro-2-[3-(2-sulfosulfanylethylamino)propoxy]pyridine |
InChI |
InChI=1S/C10H15N3O6S2/c14-13(15)9-2-3-10(12-8-9)19-6-1-4-11-5-7-20-21(16,17)18/h2-3,8,11H,1,4-7H2,(H,16,17,18) |
InChIキー |
SBQYWGXLAKUAKB-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=NC=C1[N+](=O)[O-])OCCCNCCSS(=O)(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,1'-[[1,1'-Biphenyl]-4,4'-diyldi(hydrazin-2-yl-1-ylidene)]bis(8-aminonaphthalen-2(1H)-one)](/img/structure/B14666393.png)
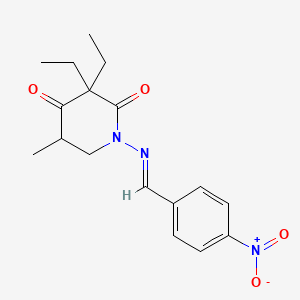
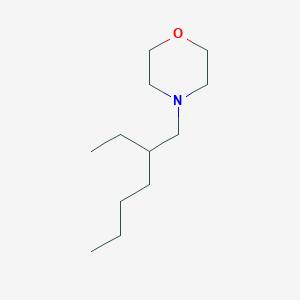
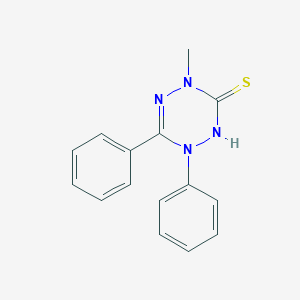
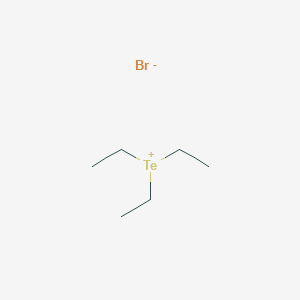
![N-Ethyl-N-({[2-(trimethylsilyl)ethyl]sulfanyl}methyl)ethanamine](/img/structure/B14666428.png)
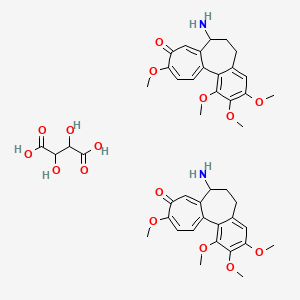
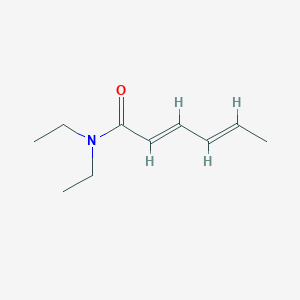
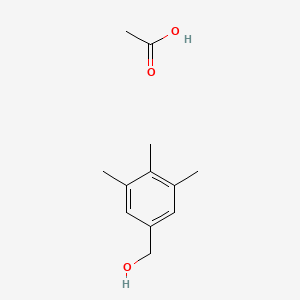

![2,6-Dimethyl-8-[4-(propan-2-yl)phenoxy]octan-2-ol](/img/structure/B14666448.png)
